

CAS number and molecular weight of 3,4-Difluoro propyl U-47700

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Compound of Interest

Compound Name: 3,4-Difluoro propyl U-47700

Cat. No.: B10818916

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Technical Guide: 3,4-Difluoro propyl U-47700

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of **3,4-Difluoro propyl U-47700**. It is intended for research and informational purposes only. The pharmacological and toxicological properties of this compound have not been extensively studied, and much of the information regarding its mechanism of action is inferred from the parent compound, U-47700.

Introduction

3,4-Difluoro propyl U-47700 is a synthetic opioid that is structurally related to U-47700, a potent μ -opioid receptor agonist developed by Upjohn in the 1970s.[1] Like its parent compound, it is categorized as a utopioid and is intended for research and forensic applications.[2][3] The introduction of fluorine atoms and the substitution of a propyl group for the N-methyl group are expected to modulate the compound's pharmacological properties, including receptor binding affinity, potency, and metabolic stability. This guide summarizes the known chemical properties of **3,4-Difluoro propyl U-47700** and presents inferred biological activity and experimental methodologies based on comprehensive studies of U-47700.

Chemical and Physical Properties

The fundamental chemical and physical data for **3,4-Difluoro propyl U-47700** are presented below. This information is critical for its accurate identification, handling, and use in

experimental settings.

Property	Value	Source(s)
CAS Number	2741276-45-7	[3][4]
Molecular Formula	C ₁₈ H ₂₆ F ₂ N ₂ O	[4][5]
Molecular Weight	324.41 g/mol	[2][4]
IUPAC Name	N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide	[4]
Canonical SMILES	<chem>CCCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)F)F</chem>	[4]
InChI Key	RVTOLUMXMICZQI-IAGOWNOFS-A-N	[4][5]

Inferred Pharmacology and Mechanism of Action

While specific pharmacological data for **3,4-Difluoro propyl U-47700** is not available in peer-reviewed literature, its mechanism of action is presumed to be similar to that of U-47700, which is a potent and selective agonist of the μ -opioid receptor (MOR).[6]

Opioid Receptor Binding

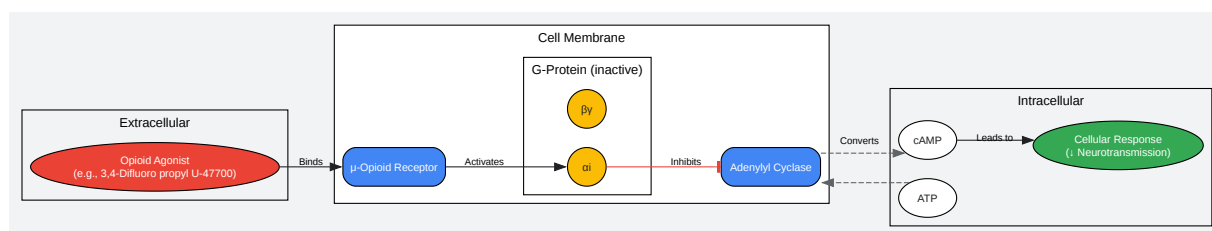
U-47700 demonstrates a high affinity for the μ -opioid receptor, with significantly lower affinity for the κ -opioid and δ -opioid receptors.[1][7] This selectivity profile is characteristic of many classical opioid analgesics. The binding affinities for the parent compound U-47700 are summarized below.

Receptor	Binding Affinity (K _i , nM)
μ-Opioid Receptor (MOR)	11.1 ± 0.4
κ-Opioid Receptor (KOR)	287 ± 24
δ-Opioid Receptor (DOR)	1220 ± 82

Data derived from studies on the parent compound U-47700.[1]

Signaling Pathway

As a μ-opioid receptor agonist, **3,4-Difluoro propyl U-47700** is expected to activate the canonical G-protein coupled receptor signaling pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of the inhibitory G-protein, G_{ai/o}. This initiates a cascade that inhibits adenylyl cyclase, reduces intracellular cyclic adenosine monophosphate (cAMP) levels, and modulates ion channel activity, ultimately leading to a reduction in neuronal excitability and neurotransmitter release.[8]



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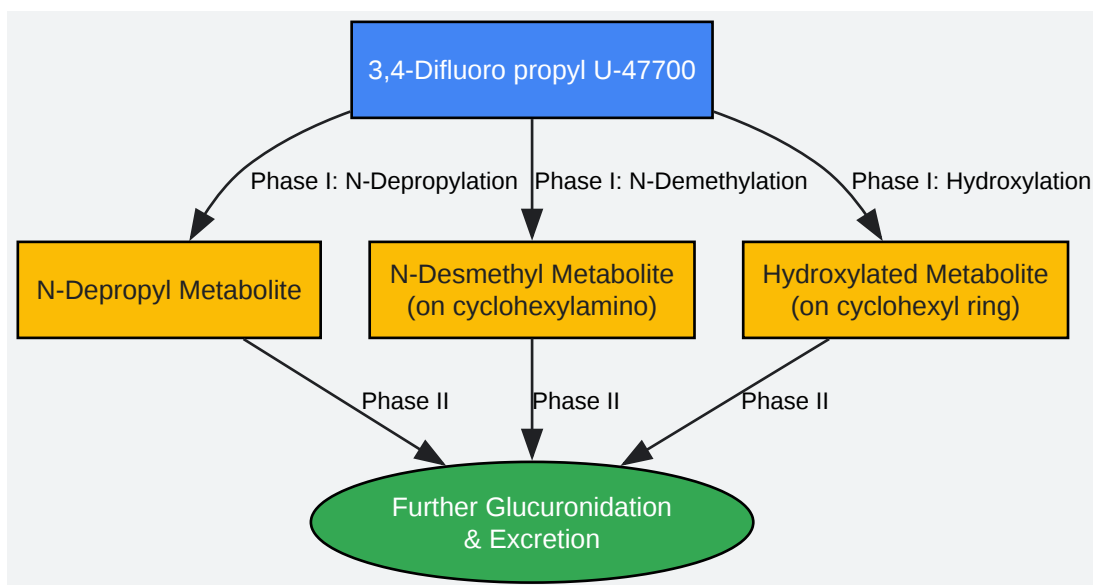
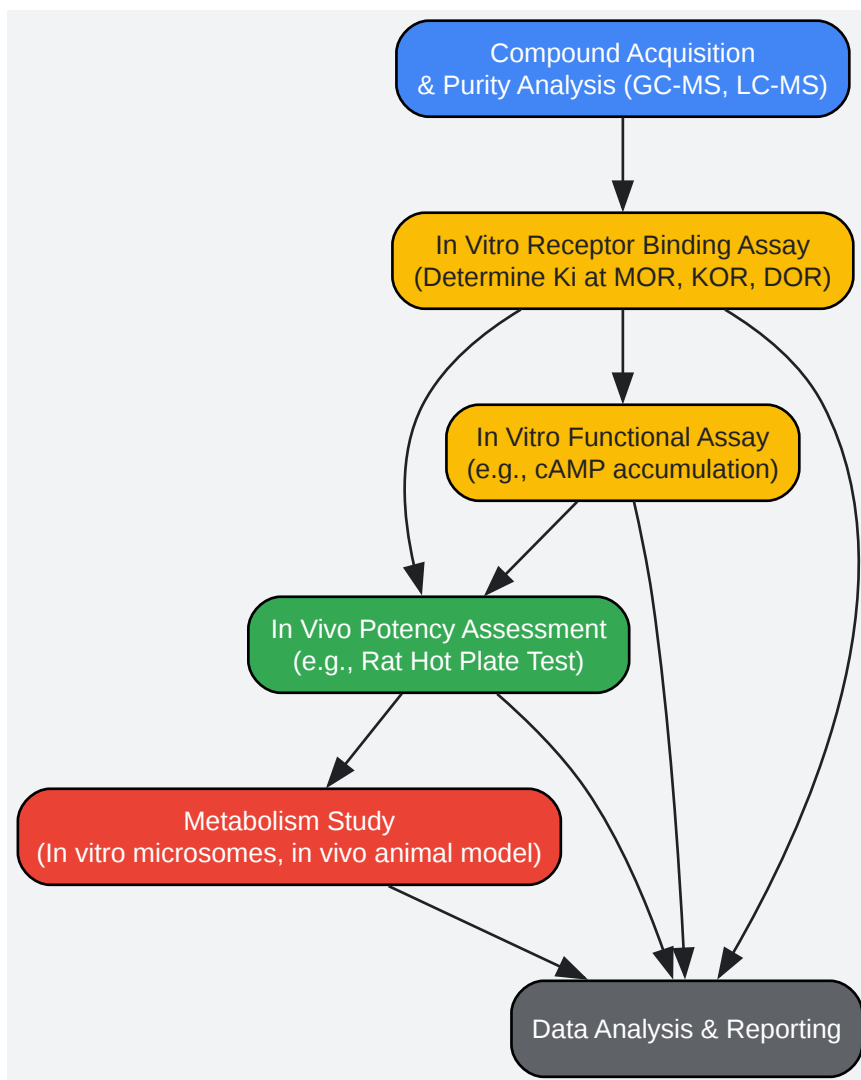
Caption: Inferred μ-Opioid Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for **3,4-Difluoro propyl U-47700** have not been published. The following methodologies are based on standard practices for characterizing novel synthetic opioids and are adapted from studies involving U-47700.

General Workflow for Pharmacological Characterization

The characterization of a novel opioid analog typically follows a multi-step process from initial analysis to in vivo assessment.



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